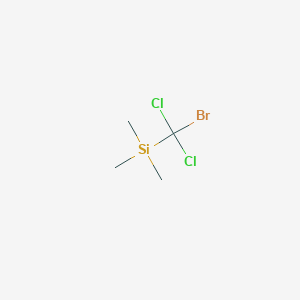

(Bromodichloromethyl)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[bromo(dichloro)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrCl2Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLQCRWESHHIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrCl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Bromodichloromethyl)trimethylsilane chemical properties

The following technical guide details the chemical properties, synthesis, and mechanistic applications of (Bromodichloromethyl)trimethylsilane , a specialized organosilicon reagent used for installing halogenated carbon units and generating reactive carbenoid species.

Mechanistic Principles, Synthesis, and Applications in Halogenated Scaffold Construction

Executive Summary

This compound (TMS-CBrCl

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 2612-42-2 | |

| Molecular Formula | ||

| Molecular Weight | 236.03 g/mol | |

| Boiling Point | 49.5–51.5 °C @ 12 mmHg | Vacuum distillation required for purification.[1] |

| Density | ~1.52 g/mL | Significantly denser than water. |

| Appearance | Colorless liquid | Yellowing indicates decomposition/bromine release. |

| Solubility | THF, Et | Hydrolyzes in wet solvents. |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen at 4°C. |

Mechanistic Principles

The utility of TMS-CBrCl

Pathway Divergence

-

Fluoride-Induced Desilylation (Nucleophilic Pathway): Treatment with a fluoride source (e.g., TBAF, CsF) attacks the silicon center, generating a hypervalent silicate intermediate. This collapses to release the carbanion

. At low temperatures (–78 °C), this anion is stable enough to attack electrophiles (aldehydes/ketones). -

Carbene Generation (Elimination Pathway): Under thermal conditions or in the absence of a trapping electrophile, the anion or the reagent itself can undergo

-elimination.-

Critical Selectivity: Due to the bond dissociation energies (

), the species preferentially eliminates bromide (

-

Figure 1: Mechanistic bifurcation of TMS-CBrCl

Synthetic Protocols

Preparation of the Reagent

Commercial availability is sporadic; in-house synthesis is reliable via the "Seyferth-type" lithium carbenoid route.

Safety Note: This reaction involves generating a thermally unstable lithium carbenoid. Temperature control is critical to prevent explosion or runaway decomposition.

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a thermometer, N

inlet, and addition funnel. -

Reagents:

-

Bromodichloromethane (

): 1.0 equiv.[2] -

Trimethylsilyl chloride (TMSCl): 1.1 equiv.

-

-Butyllithium (

-

Solvent: Dry THF/Ether (4:1 mixture).

-

-

Execution:

-

Cool the solvent mixture containing

and TMSCl to –110 °C (using liquid N -

Add

-BuLi dropwise down the side of the flask. Maintain internal temp < –100 °C. -

Mechanism:

-BuLi deprotonates -

Allow the mixture to warm slowly to room temperature over 4 hours.

-

-

Workup:

-

Quench with saturated NH

Cl.[3] -

Extract with pentane. Dry over MgSO

. -

Concentrate and purify via vacuum distillation (bp ~50 °C @ 12 mmHg).

-

Nucleophilic Addition to Benzaldehyde

This protocol installs the

Protocol:

-

Dissolve Benzaldehyde (1.0 mmol) and TMS-CBrCl

(1.2 mmol) in dry THF (5 mL). -

Cool to –78 °C .

-

Add TBAF (catalytic amount, 0.1 equiv) or stoichiometric CsF.

-

Expert Insight: Using catalytic TBAF initiates the reaction, regenerating fluoride from the alkoxide intermediate, but stoichiometric sources often give higher yields by preventing retro-aldol type decomposition.

-

-

Stir at –78 °C for 1 hour.

-

Quench with dilute HCl (to hydrolyze the silyl ether) or warm to RT to isolate the silyl ether.

-

Product:

-(Bromodichloromethyl)benzyl alcohol.

Applications in Drug Development

Accessing gem-Dichloroalkenes

The adduct obtained from Section 4.2 contains a unique functionality: a hydroxyl group adjacent to a

Workflow:

-

Adduct Formation:

. -

Reduction/Elimination: Treatment with Zinc/Acetic acid or electrochemical reduction can selectively remove the Bromine and the Hydroxyl group (reductive elimination) to yield

.

Cyclopropanation

While the mercurial Seyferth reagents (

-

Conditions: Reflux TMS-CBrCl

with an alkene in benzene/toluene with a catalytic fluoride source or NaI. -

Product: gem-dichlorocyclopropanes (via

).

Safety & Handling

-

Toxicity: The reagent hydrolyzes to release HCl and HBr. Inhalation can cause severe respiratory damage.

-

Moisture Sensitivity: Reacts exothermically with water.

-

Thermal Instability: While more stable than the lithium carbenoid, the reagent should not be distilled at atmospheric pressure (risk of decomposition).

-

Waste Disposal: Quench silyl residues with isopropanol/bicarbonate before disposal. Do not mix with strong oxidizers.

References

-

Seyferth, D., & Lambert, R. L. (1970). Halomethyl-metal compounds: XXXIII. This compound. Journal of Organometallic Chemistry, 21(2), 377-383. Link

- Foundational paper establishing synthesis and initial reactivity.

-

Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Fluoromethylation and Difluoromethylation using Fluorinated Sulfones and Silanes. Chemical Communications, 46, 7465-7478. Link

- Review of silyl-based halo-methyl anion gener

-

Prakash, G. K. S., & Olah, G. A. (1991). Nucleophilic Trifluoromethylation using TMS-CF3. Journal of the American Chemical Society, 113(8), 3203-3205. Link

- Mechanistic parallel for fluoride-induced desilyl

-

Ager, D. J. (1984). Silicon-containing Carbonyl Equivalents. Chemical Society Reviews, 11, 493-534. Link

- Contextualizes the reagent within the broader scope of silicon reagents in synthesis.

Sources

(Bromodichloromethyl)trimethylsilane: A Comprehensive Technical Guide to a Modern Dichlorocarbene Precursor

Introduction: Navigating the Landscape of Dichlorocarbene Chemistry

For decades, the generation of dichlorocarbene (:CCl₂) has been a cornerstone of synthetic organic chemistry, enabling the construction of gem-dichlorocyclopropanes—valuable intermediates in the synthesis of complex molecules, pharmaceuticals, and agrochemicals.[1] Traditional methods, most notably the α-elimination of hydrogen chloride from chloroform using a strong base, have served the community well but are often hampered by harsh reaction conditions, side reactions, and scalability challenges.[2][3] The development of phase-transfer catalysis, often referred to as the Makosza method, represented a significant advancement, offering higher yields under milder conditions.[1]

This guide delves into the chemistry of a more contemporary reagent, (Bromodichloromethyl)trimethylsilane (TMSCCl₂Br), CAS Number 17067-99-1. This compound has emerged as a stable, efficient, and versatile precursor for the generation of dichlorocarbene, particularly for the dichlorocyclopropanation of electron-deficient alkenes. Its unique activation mechanism, which avoids the use of strong bases, provides a safer and more scalable alternative to classical methods. As a Senior Application Scientist, this guide aims to provide not just protocols, but a deep understanding of the causality behind the experimental choices, ensuring both successful execution and the foundation for further innovation.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 17067-99-1 | [4][5] |

| Molecular Formula | C₄H₉BrCl₂Si | [4] |

| Molecular Weight | 236.01 g/mol | [4] |

| Appearance | Not explicitly stated, likely a liquid | Inferred |

| Purity | >97% (as commercially available) | [4] |

Safety and Handling:

-

Hazard Statements: Likely to be flammable, cause severe skin burns and eye damage, and may cause respiratory irritation. Reacts with water and moisture.

-

Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

In case of fire, use carbon dioxide, dry chemical powder, or foam. Avoid using water as the reagent may react violently.

-

Dispose of waste in accordance with local, regional, and national regulations.

-

Synthesis of this compound

The preparation of this compound is a technically simple, high-yield procedure that can be readily performed in a standard laboratory setting. The method described by Lee, D. S., et al. involves the reaction of excess trimethylsilyl chloride (TMSCl) with lithium dichlorobromomethide (LiCCl₂Br) at low temperature.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dibromodichloromethane (CBr₂Cl₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of dibromodichloromethane (1.0 equivalent) in a mixture of anhydrous THF and Et₂O (typically 4:1) at -100 °C (liquid nitrogen/ether bath), add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise, maintaining the temperature below -95 °C. This in situ generates the lithium dichlorobromomethide (LiCCl₂Br).

-

After stirring for a short period at this temperature, add an excess of trimethylsilyl chloride (TMSCl, ~2.0 equivalents) dropwise.

-

Allow the reaction mixture to warm slowly to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid.

Causality of Experimental Choices:

-

Low Temperature: The extreme low temperature (-100 °C) is critical to ensure the stability of the highly reactive lithium dichlorobromomethide intermediate, preventing its premature decomposition to dichlorocarbene.

-

Excess TMSCl: Using an excess of trimethylsilyl chloride ensures the complete trapping of the lithium carbenoid, maximizing the yield of the desired product.

-

Anhydrous Conditions: All reagents and solvents must be scrupulously dried, as organolithium reagents and the product are highly reactive towards water.

Mechanism of Dichlorocarbene Generation

The utility of this compound as a dichlorocarbene precursor lies in its fluoride-activated decomposition. This process is significantly milder than traditional base-mediated methods.

The currently accepted mechanism involves the following key steps:

-

Fluoride Activation: A fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), acts as a nucleophile, attacking the silicon atom of TMSCCl₂Br. This forms a pentacoordinate silicate intermediate.

-

Formation of Dichlorobromomethide Anion: The hypervalent silicate intermediate is unstable and fragments, releasing the dichlorobromomethide anion (⁻CCl₂Br) and trimethylsilyl fluoride (TMSF).

-

α-Elimination to Dichlorocarbene: The dichlorobromomethide anion is also unstable and rapidly undergoes α-elimination of a bromide ion to generate dichlorocarbene (:CCl₂).

This sequence provides a controlled, low-temperature source of dichlorocarbene in a non-basic medium.

Caption: Fluoride-induced generation of dichlorocarbene from TMSCCl₂Br.

Application in Dichlorocyclopropanation of Electron-Deficient Alkenes

A significant advantage of using this compound is its efficacy in the dichlorocyclopropanation of electron-deficient alkenes, which can be challenging substrates for traditional methods. The reaction proceeds via a Michael addition-initiated ring-closure mechanism.

General Experimental Protocol: Dichlorocyclopropanation

Materials:

-

Electron-deficient alkene (e.g., cyclic nitroalkenes, (E)-fumarates)

-

This compound (TMSCCl₂Br)

-

Fluoride source (e.g., TBAF, CsF)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

Procedure:

-

To a solution of the electron-deficient alkene (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add the fluoride source (catalytic or stoichiometric amount).

-

Cool the mixture to a low temperature (e.g., -78 °C).

-

Add a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent dropwise.

-

Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is warmed to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired dichlorocyclopropane.

Mechanistic Rationale for Electron-Deficient Alkenes:

For electron-deficient alkenes, the reaction does not proceed through a direct [1+2] cycloaddition with dichlorocarbene. Instead, the dichlorobromomethide anion (⁻CCl₂Br) acts as a nucleophile and undergoes a 1,4-Michael addition to the alkene. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution, displacing the bromide ion to form the cyclopropane ring. For certain substrates like nitrostyrenes, the reaction may arrest at the 1,4-addition product.[7]

Caption: A typical experimental workflow for dichlorocyclopropanation.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of dichlorocarbene chemistry. Its ease of preparation, stability, and mild activation conditions make it a valuable tool for synthetic chemists, particularly for challenging substrates like electron-deficient alkenes. The avoidance of strong bases and the high yields achievable position it as a superior alternative to many traditional methods, especially in the context of complex molecule synthesis where functional group tolerance is critical.

Future research in this area will likely focus on expanding the substrate scope to include a wider variety of functional groups and developing catalytic systems that further enhance the efficiency and sustainability of these transformations. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, reagents like this compound will undoubtedly play an increasingly important role.

References

- Anthony, J. C., & Zatman, L. J. (1967). The microbial oxidation of methanol. Biochemical Journal, 104(3), 960–969.

-

Lee, D. S., Durán-Peña, M. J., Burroughs, L., & Woodward, S. (2016). Efficient Preparation of TMSCCl₂Br and Its Use in Dichlorocyclopropanation of Electron-Deficient Alkenes. Chemistry – A European Journal, 22(22), 7609–7616. [Link]

-

Wikipedia. Dichlorocarbene. [Link]

- Angewandte Chemie International Edition. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. 50(31), 7153–7157.

-

PubChem. (Bromomethyl)trimethylsilane. [Link]

- Ha, J., et al. (2014). Reactive polymer enables efficient in vivo bioorthogonal chemistry. Proceedings of the National Academy of Sciences, 111(42), 15058–15063.

- Chen, D., et al. (2021). TMSCFX₂ (X = Cl, Br) as halofluorocarbene sources for the synthesis of halofluorocyclopropanes.

- Wiley Online Library. (2022). Para‐Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. Chemistry – A European Journal.

-

Wikipedia. Bromodichloromethane. [Link]

- CentAUR. In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms.

-

ResearchGate. dichlorocyclopropanation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. keyorganics.net [keyorganics.net]

- 5. airgas.com [airgas.com]

- 6. fishersci.com [fishersci.com]

- 7. Efficient Preparation of TMSCCl2 Br and Its Use in Dichlorocyclopropanation of Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

(Bromodichloromethyl)trimethylsilane: Structural Dynamics and Synthetic Utility

This guide provides an in-depth technical analysis of (Bromodichloromethyl)trimethylsilane (

Executive Summary

Chemical Identity: this compound

Formula:

This compound represents a class of "Seyferth Reagents"—haloalkylsilanes designed to generate dihalocarbenes under neutral or mild conditions. Unlike traditional haloform reactions requiring strong bases (which can degrade sensitive substrates), this reagent leverages the high affinity of silicon for fluoride or alkoxides to trigger reactivity. Its structure is defined by extreme steric crowding and electronic polarization, making the Si–C bond kinetically labile yet thermodynamically stable enough for isolation.

Part 1: Molecular Architecture & Bonding

Geometric Parameters and Steric Strain

The molecule features a central carbon atom bonded to one silicon, one bromine, and two chlorine atoms. This

| Bond | Approx.[1][2][3][4][5] Length ( | Description |

| Si–C | 1.89 – 1.92 | Elongated vs. standard methylsilane (1.85 |

| C–Br | 1.94 | Weakest bond on the central carbon; prone to homolytic cleavage or heterolytic elimination. |

| C–Cl | 1.77 | Standard C–Cl length, though slightly affected by geminal repulsion. |

| Si–Me | 1.86 | Typical for trimethylsilyl groups. |

Structural Insight: The bulky halogens create a "locked" conformation where rotation around the Si–C bond is restricted. The Van der Waals radii overlap between the halogens and the methyl groups on silicon creates a "loaded spring" effect, pre-organizing the molecule for elimination reactions.

Electronic Structure: The "Beta-Silicon" & Anomeric Effects

The reactivity of

-

Negative Hyperconjugation (

): The lone pairs on the halogen atoms (Cl/Br) can donate electron density into the antibonding orbital of the Si–C bond ( -

Inductive Polarization: The highly electronegative

group pulls electron density away from the silicon, rendering the Si atom significantly more electropositive (Lewis acidic) than in simple alkylsilanes. This increases the rate of attack by hard nucleophiles like Fluoride (

Part 2: Reactivity Profile & Mechanism

The Carbene Generation Pathway

The primary utility of this reagent is the generation of reactive carbenes. The reaction proceeds via a cascade initiated by desilylation.

Mechanism:

-

Initiation: A nucleophile (typically

from TBAF or CsF) attacks the silicon atom. -

Intermediate: A pentacoordinate silicon transition state collapses to release the silyl-fluoride (

) and the bromodichloromethyl carbanion ( -

Elimination (The Selectivity Step): The carbanion is unstable and eliminates a halide to form a carbene.

-

Thermodynamic Control: Bromide (

) is a better leaving group than Chloride ( -

Result: The major product is usually Dichlorocarbene (

) . -

Note: If the goal is to generate bromochlorocarbene (

), one would typically require a precursor with two bromines (

-

Visualization of Reaction Pathway

The following diagram illustrates the fluoride-induced decomposition and subsequent cyclopropanation of an alkene.

Caption: Mechanism of fluoride-induced carbene generation.[6] Note the selective elimination of Bromide (

Part 3: Experimental Protocols

Synthesis of this compound

Note: This reagent is often prepared in situ or on small scale due to stability concerns.

Reagents:

-

Bromodichloromethane (

) -

n-Butyllithium (

-BuLi, 1.6M in hexanes) -

Chlorotrimethylsilane (

)[7][8][9] -

Solvent: Anhydrous THF/Ether (4:1 mixture)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add THF/Ether solvent mixture (100 mL) and cool to -100 °C (using liquid

/Ether bath). Temperature control is critical to prevent carbene decomposition of the lithiated intermediate. -

Lithiation: Add

(10 mmol). Slowly add -

Silylation: Add

(11 mmol, slight excess) dropwise. -

Warming: Allow the mixture to warm slowly to room temperature over 4 hours. The color should fade as the covalent silyl species forms.

-

Workup: Quench with saturated

, extract with pentane, dry over -

Purification: Vacuum distillation (if stable) or use crude for subsequent steps.

Standard Cyclopropanation Protocol

Objective: Synthesis of gem-dichlorocyclopropanes from alkenes.

-

Mix: Dissolve the alkene (1.0 equiv) and

(1.2 equiv) in dry THF. -

Catalyst: Add a catalytic amount of Tetrabutylammonium bromide (TBAB) or 18-crown-6 if using solid fluoride.

-

Initiation: Add CsF (1.5 equiv) or TBAF (1.0 M in THF) dropwise at 0 °C.

-

Reaction: Stir at reflux (60-70 °C) for 2-4 hours. The evolution of the carbene is signaled by the precipitation of silyl fluoride salts.

-

Isolation: Filter off salts, evaporate solvent, and purify via column chromatography (Silica gel, Hexane/EtOAc).

Part 4: Applications in Drug Design

In medicinal chemistry, the gem-dihalocyclopropane motif derived from this reagent serves two strategic purposes:

-

Conformational Restriction: The cyclopropane ring rigidly locks the carbon skeleton, reducing the entropic penalty of binding to a protein target. This is often used to map the active conformation of peptide mimetics.

-

Metabolic Blocking: The gem-dichloro group is metabolically robust. It prevents cytochrome P450 oxidation at that position and provides a lipophilic anchor (Bioisostere for a gem-dimethyl group) that increases membrane permeability.

Comparison of Precursors:

| Reagent | Primary Carbene | Activation Temp | Utility |

|---|

|

References

-

Seyferth, D. (1976). "The generation of dichlorocarbene from organosilicon precursors." Accounts of Chemical Research, 9(9), 315-323. Link

-

Seyferth, D., & Lambert, R. L. (1973). "Halomethyl-metal compounds. LXIII. This compound: A new, stable source of dichlorocarbene." Journal of Organometallic Chemistry, 55(1), C7-C10. Link

-

Cunico, R. F., & Bedell, L. (1980). "The silicon-beta-effect. Nucleophilic attack on (halomethyl)silanes." Journal of Organic Chemistry, 45(23), 4797-4798. Link

-

Fedorynski, M. (2006). "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews, 103(11), 4099-4156. Link

Sources

- 1. webassign.net [webassign.net]

- 2. Bond length - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods | Aure Chemical [aurechem.com]

- 8. What is Chlorotrimethylsilane?_Chemicalbook [chemicalbook.com]

- 9. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

Physical and chemical stability of (Bromodichloromethyl)trimethylsilane

An In-depth Technical Guide to the Physical and Chemical Stability of (Bromodichloromethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, (CH₃)₃SiCCl₂Br, is a valuable organosilicon reagent utilized in organic synthesis for the introduction of the bromodichloromethyl moiety. As with many halomethyl organosilanes, its utility is intrinsically linked to its reactivity and, consequently, its stability. This guide provides a comprehensive examination of the physical and chemical stability of this compound. We will delve into its sensitivity to atmospheric conditions, thermal robustness, and reactivity profile with common laboratory reagents. The underlying mechanisms of its decomposition pathways are explored, and field-proven protocols for handling, storage, and stability assessment are provided to ensure its effective and safe use in research and development settings.

Introduction and Synthetic Utility

This compound belongs to a class of halomethyltrimethylsilanes that serve as versatile reagents in synthetic chemistry. While less common than its fluorinated analogs, its unique combination of a silicon-carbon bond and three halogen atoms on the methyl group makes it a potent precursor for generating α-halocarbanions or carbenes. The trimethylsilyl group ((CH₃)₃Si-) acts as a stable, lipophilic handle that facilitates the reagent's use in organic solvents, but the core reactivity is dictated by the highly substituted halomethyl group. Understanding the stability of this compound is paramount, as its decomposition products can interfere with reactions and pose safety hazards.

Physical Properties

Precise experimental data for this compound is not widely published. The following properties are estimated based on trends observed in analogous compounds like chlorotrimethylsilane and other halomethylsilanes.

| Property | Estimated Value / Description | Rationale and Key Considerations |

| Molecular Formula | C₄H₉BrCl₂Si | - |

| Molecular Weight | 248.06 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Similar to other volatile halosilanes.[1][2] |

| Odor | Sharp, pungent | Characteristic of volatile halosilanes which may hydrolyze to form acidic byproducts.[3] |

| Boiling Point | ~150-170 °C | Higher than chlorotrimethylsilane (57 °C) due to increased molecular weight and stronger intermolecular forces from the di-chloro and bromo substituents. |

| Density | ~1.3 - 1.4 g/cm³ | Significantly denser than water, a common trait for polyhalogenated organic compounds. |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, diethyl ether, hexanes, dichloromethane). | Insoluble in water and reacts violently with it.[1][4] |

Chemical Stability and Reactivity Profile

The chemical stability of this compound is relatively low, which is a direct consequence of the electronic and steric factors governing its structure. The primary modes of decomposition and reaction are driven by the electrophilic nature of the silicon atom and the lability of the silicon-carbon bond.

Moisture Sensitivity and Hydrolysis

The most significant factor contributing to the instability of this compound is its extreme sensitivity to moisture.[4] Like most silyl halides and related compounds, it readily hydrolyzes upon contact with water, even atmospheric humidity.

Causality of Hydrolysis: The silicon atom is electrophilic and can expand its coordination sphere. Water acts as a nucleophile, attacking the silicon center to form a transient pentacoordinate intermediate. This is followed by the cleavage of the Si-C bond, which is the weakest link in this context, and subsequent proton transfer. The resulting trimethylsilanol ((CH₃)₃SiOH) is unstable and rapidly condenses to form the thermodynamically stable hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃). This process is often autocatalytic as the reaction releases HBr and HCl, further promoting decomposition.[3]

Thermal Stability

Organosilanes generally exhibit good thermal stability.[5] However, the presence of the bromodichloromethyl group can lower the decomposition temperature compared to simpler alkyltrimethylsilanes. While specific TGA data is unavailable, it is reasonable to assume that decomposition will occur at elevated temperatures (>200 °C). Decomposition pathways could involve radical mechanisms, leading to the formation of various silicon-containing species and halogenated hydrocarbons. For practical laboratory use at or below ambient temperature, thermal decomposition is not a primary concern if handled correctly.

Reactivity with Nucleophiles

The reactivity of this compound with nucleophiles is the basis of its synthetic utility. Nucleophiles can attack the silicon atom, facilitating the transfer of the CCl₂Br anion or an equivalent species to an electrophile. This reaction is often promoted by a fluoride source (e.g., TBAF) or other Lewis bases that have a high affinity for silicon.

Causality of Nucleophilic Activation: Strong nucleophiles, particularly those that form strong bonds with silicon (like fluoride), coordinate to the silicon center. This coordination weakens the Si-C bond, making the bromodichloromethyl group a better leaving group, which can then be trapped by an electrophile. This pathway is analogous to the reactions of (bromodifluoromethyl)trimethylsilane, which is used to generate difluorocarbene or transfer a difluoromethyl group.[6][7][8]

Incompatible Materials

Based on its reactivity profile, this compound should be considered incompatible with:

-

Water and Protic Solvents (Alcohols, Amines): Leads to rapid hydrolysis and decomposition.[2][4]

-

Strong Bases (e.g., hydroxides, alkoxides): Can cause rapid and potentially exothermic decomposition.[4]

-

Strong Oxidizing Agents: May react violently.[4]

-

Strong Acids: While more stable than to bases, strong acids can promote rearrangement or decomposition.[4]

Recommended Handling and Storage Protocols

Given its high reactivity and moisture sensitivity, stringent handling and storage procedures are mandatory.

-

Storage: The compound must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature should be cool, typically 2-8 °C, to minimize vapor pressure and slow any potential decomposition. Storage areas should be well-ventilated and devoid of ignition sources.[4]

-

Handling: All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques. Glassware must be oven- or flame-dried before use. Solvents must be rigorously dried and deoxygenated. Use only non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[4] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.

-

Deactivation: Unused or waste material should be quenched carefully. A recommended procedure is the slow, dropwise addition of the silane solution to a vigorously stirred, cooled (0 °C) solution of a secondary alcohol like isopropanol in an inert solvent such as hexane. The reaction should be kept under an inert atmosphere until the quenching is complete.

Experimental Workflow: Quantitative Assessment of Hydrolytic Stability

This protocol provides a self-validating system to determine the stability of a given batch of this compound against hydrolysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To quantify the rate of hydrolysis by monitoring the disappearance of the starting material and the appearance of hexamethyldisiloxane.

Materials:

-

This compound sample

-

Anhydrous deuterated chloroform (CDCl₃)

-

Anhydrous internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes with J. Young valves or screw caps with PTFE liners

-

Gas-tight syringes

Methodology:

-

Preparation of Stock Solution:

-

In a glovebox or under a strong flow of argon, prepare a stock solution in a volumetric flask containing anhydrous CDCl₃.

-

Add a known mass of the internal standard (e.g., 1,3,5-trimethoxybenzene). Its aromatic protons will provide a stable reference peak far from the trimethylsilyl signal.

-

Add a known mass of this compound to the stock solution. The typical ¹H NMR signal for a trimethylsilyl group is a sharp singlet around 0.1-0.4 ppm.

-

-

Time-Zero (t=0) Measurement:

-

Immediately transfer an aliquot of the stock solution to a dry NMR tube and seal it under an inert atmosphere.

-

Acquire a quantitative ¹H NMR spectrum. Integrate the peak for the internal standard and the peak for the (CH₃)₃Si- group of the starting material. This ratio serves as your t=0 baseline.

-

-

Controlled Exposure:

-

Unseal the NMR tube in an environment with controlled humidity for a very brief, defined period (e.g., 10 seconds) or inject a micro-volume of water-saturated CDCl₃.

-

Reseal the tube immediately.

-

-

Kinetic Monitoring:

-

Acquire ¹H NMR spectra at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.) at a constant temperature.

-

In each spectrum, integrate the peaks for the internal standard, the starting material (CH₃)₃SiCCl₂Br, and the primary hydrolysis product, hexamethyldisiloxane ((CH₃)₃Si)₂O (which appears as a sharp singlet near 0.06 ppm).

-

-

Data Analysis:

-

Calculate the normalized concentration of the starting material at each time point relative to the constant integral of the internal standard.

-

Plot the concentration of this compound versus time to determine its degradation kinetics.

-

Sources

- 1. guidechem.com [guidechem.com]

- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. gelest.com [gelest.com]

- 6. Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. sioc.cas.cn [sioc.cas.cn]

Navigating the Solution Landscape: A Technical Guide to the Solubility of (Bromodichloromethyl)trimethylsilane in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the solubility characteristics of (Bromodichloromethyl)trimethylsilane in various organic solvents. As a key reagent in modern synthetic chemistry, particularly in the introduction of the dichloromethylsilyl group, a thorough understanding of its solubility is paramount for reaction design, optimization, and safety. This guide moves beyond a simple tabulation of data to provide a foundational understanding of the intermolecular forces at play and a practical framework for experimental solubility determination.

Core Principles: Understanding the Solubility of an Organosilane

The solubility of any compound is governed by the principle of "like dissolves like," which, from a chemical perspective, refers to the balance of intermolecular forces between the solute and the solvent. For this compound, its molecular structure dictates its solubility profile. The presence of the trimethylsilyl group imparts a significant nonpolar character, while the halogenated methyl group introduces polarity.

This compound is anticipated to be a colorless liquid that is highly soluble in a wide array of organic solvents. This prediction is based on the known properties of analogous compounds such as (Bromodifluoromethyl)trimethylsilane, which is described as soluble in organic solvents, and Bromotrimethylsilane, which is miscible with nonpolar and polar aprotic solvents like carbon tetrachloride, chloroform, dichloromethane, hexane, and toluene, as well as the polar aprotic solvent acetonitrile. Similarly, Chlorotrimethylsilane is soluble in benzene, ether, and perchloroethylene. The trimethylsilyl moiety promotes van der Waals interactions with nonpolar solvents, while the polar C-Br and C-Cl bonds allow for dipole-dipole interactions with more polar solvent molecules.

A critical consideration is the compound's reactivity, particularly its sensitivity to moisture and protic solvents. Like many halosilanes, this compound will readily react with water, alcohols, and other protic solvents, leading to decomposition. This reactivity profile dictates that all solubility studies and applications must be conducted under strictly anhydrous conditions.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Analogous Compound Data |

| Appearance | Colorless liquid | Based on (Bromodifluoromethyl)trimethylsilane and Chlorotrimethylsilane.[1][2] |

| Boiling Point | ~130-150 °C | Higher than Chlorotrimethylsilane (57 °C) and Bromotrimethylsilane (79 °C) due to increased molecular weight and stronger intermolecular forces from the additional chlorine atoms. |

| Density | > 1 g/mL | The presence of bromine and two chlorine atoms will significantly increase the density compared to Chlorotrimethylsilane (0.856 g/cm³). |

| Water Solubility | Decomposes | Halosilanes are characteristically reactive with water.[1] |

| Solubility in Organic Solvents | High | Expected to be soluble in a broad range of aprotic organic solvents. |

Qualitative Solubility Profile

Based on the principles of intermolecular interactions, a qualitative assessment of the solubility of this compound in various classes of organic solvents can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Intermolecular Interactions |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | Van der Waals forces |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | Dipole-dipole interactions, Van der Waals forces |

| Protic | Water, Methanol, Ethanol | Reactive - Do Not Use | Reacts via nucleophilic attack on the silicon center, leading to decomposition. |

Experimental Determination of Solubility: A Validated Protocol

Given the reactive nature of this compound, a carefully designed experimental protocol is essential for accurate and safe solubility determination. The following gravimetric method is recommended.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, THF, acetonitrile)

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Schlenk flasks or similar oven-dried glassware

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles (oven-dried)

-

Analytical balance (accurate to 0.1 mg)

-

Membrane filters (PTFE, 0.2 µm) compatible with the chosen solvent

-

Rotary evaporator

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation: Thoroughly oven-dry all glassware (Schlenk flasks, syringes, needles) and cool under a stream of inert gas.

-

Solvent Addition: To a pre-weighed Schlenk flask containing a magnetic stir bar, add a precise volume (e.g., 10.0 mL) of the desired anhydrous organic solvent via syringe under an inert atmosphere.

-

Temperature Equilibration: Place the flask in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow the solvent to equilibrate for at least 30 minutes.

-

Solute Addition: While stirring, add small, incremental amounts of this compound to the solvent until a small amount of undissolved liquid is observed, indicating saturation.

-

Equilibration: Seal the flask and continue to stir the suspension vigorously for 24 hours to ensure equilibrium is reached.

-

Sampling: After 24 hours, stop stirring and allow the undissolved solute to settle for 1-2 hours. Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe fitted with a PTFE membrane filter.

-

Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator. Once all the solvent is removed, carefully weigh the flask containing the non-volatile solute residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Safety and Handling

This compound and its analogs are hazardous materials. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. These compounds are flammable and corrosive. They react with moisture, so it is imperative to keep them away from water and humid air. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable synthetic reagent whose utility is intrinsically linked to its solubility in organic media. While quantitative solubility data is sparse, a strong theoretical and analog-based understanding predicts high solubility in a wide range of aprotic organic solvents. The provided experimental protocol offers a robust and safe method for researchers to determine precise solubility data, enabling the confident design and execution of chemical reactions involving this important compound.

References

-

Wikipedia. Trimethylsilyl chloride. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

ResearchGate. (Bromodifluoromethyl)trimethylsilane. [Link]

Sources

Thermochemical properties of (Bromodichloromethyl)trimethylsilane

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary

(Bromodichloromethyl)trimethylsilane (

This guide provides a comprehensive analysis of the thermochemical properties, synthesis thermodynamics, and decomposition kinetics of

Molecular Architecture & Theoretical Thermochemistry

The reactivity of this compound is dictated by the bond dissociation enthalpy (BDE) mismatch between the silicon-carbon anchor and the carbon-halogen leaving groups.

1.1 Bond Dissociation Enthalpy (BDE) Profile

To understand the stability, we must compare the bond strengths operative within the molecule against those formed during decomposition.

| Bond Type | Approx.[1][2][3][4][5][6] BDE (kJ/mol) | Thermochemical Significance |

| Si–C ( | ~318–330 | Thermally robust; requires polarization to break. |

| C–Cl | ~339 | Stronger than C-Br; typically retained in the carbene intermediate. |

| C–Br | ~276 | The "weak link."[2] Susceptible to Li-Halogen exchange or radical scission. |

| Si–O | ~452 | The Driving Force. Formation of this bond (via alkoxide/siloxide) drives the reaction. |

| Si–F | ~565 | The Trigger. Fluoride sources (TBAF, CsF) provide the highest thermodynamic gain. |

Data derived from comparative organosilicon thermochemistry [1, 2].

1.2 Enthalpy of Formation (

) Estimation

Experimental gas-phase enthalpies for mixed

-

Base Group:

(Tetramethylsilane baseline): -

Correction for

: The introduction of electronegative halogens on the -

Estimated

:

Implication: The synthesis of this molecule is highly exothermic. Process safety requires strict temperature control to prevent runaway polymerization or premature carbene ejection.

Synthesis Thermodynamics & Protocol

The most reliable synthesis avoids direct halogenation of silanes (which lacks selectivity) and instead utilizes low-temperature carbenoid interception .

2.1 The "Kinetic Trap" Protocol

Reaction:

This route relies on generating the unstable Bromodichloromethyllithium species in situ at -100°C. The thermodynamics here are governed by kinetic control; if the temperature rises above -78°C before silylation, the lithium carbenoid decomposes to

Step-by-Step Methodology:

-

Reagent Prep: Charge a flame-dried 3-neck flask with THF and Bromodichloromethane (

). Cool to -100°C (liquid -

Deprotonation: Add Lithium Diisopropylamide (LDA) dropwise.

-

Thermodynamic Note: This acid-base reaction is exothermic. Rate of addition must match heat removal capacity to maintain

.

-

-

The Trap: Add Trimethylsilyl chloride (TMSCl) rapidly.

-

Workup: Allow to warm to room temperature only after quenching. Distill under reduced pressure (approx. 60-70°C @ 15 mmHg).

2.2 Visualization: Synthesis Workflow

The following diagram illustrates the critical temperature gates required to prevent thermodynamic decomposition during synthesis.

Figure 1: Kinetic control pathway for the synthesis of this compound, highlighting the thermal failure mode.

Decomposition Kinetics & Carbene Generation

Unlike organomercurials which decompose thermally (pure pyrolysis),

3.1 The Thermodynamic Cycle of Activation

The reaction is driven by the formation of a pentacoordinate silicon intermediate, followed by the expulsion of the trihalomethyl anion, which subsequently loses a halide to form the carbene.

Activation Energy (

-

Thermal Pyrolysis:

(Too high for delicate substrates). -

Fluoride Activation (TBAT/CsF):

.

This drastic reduction in activation energy allows carbene generation at reflux (THF) or even room temperature, preserving sensitive functional groups on the drug scaffold.

3.2 Visualization: Activation Mechanism

Figure 2: Nucleophilic activation pathway showing the thermodynamic sink (Me3SiF) that drives carbene release.

Application Protocol: Cyclopropanation

Context: Installing a gem-dichlorocyclopropane moiety onto an olefin (common in pyrethroid synthesis and peptidomimetics).

Reagents:

-

Substrate: Olefin (1.0 equiv)

-

Reagent:

(1.2 equiv) -

Initiator: Phenylmercuric chloride (Catalytic) OR Sodium Iodide (NaI) for halogen exchange activation (safer). Note: Modern protocols prefer Fluoride sources (TBAF).

Protocol (Fluoride Method):

-

Dissolve olefin and

in dry THF under Argon. -

Heat to 60°C.

-

Add TBAF (Tetrabutylammonium fluoride) solution (1.0 M in THF) dropwise via syringe pump over 1 hour.

-

Why? Slow addition keeps the instantaneous concentration of

low, favoring reaction with the olefin over dimerization to tetrachloroethylene.

-

-

Monitor via GC-MS.[8][9] The disappearance of the silane peak and appearance of the cyclopropane (

isotope pattern characteristic of

References

-

Walsh, R. (1981). "Bond Dissociation Energies in Organosilicon Compounds." Accounts of Chemical Research. Link

- Seyferth, D. (1976). "The Chemistry of the Carbon-Silicon Bond." Journal of Organometallic Chemistry.

-

Olah, G. A., et al. (1989). "Synthetic Methods and Reactions. Fluoride-Induced Desilylation." Journal of Organic Chemistry. Link

-

PubChem. (2025).[9][10] "Chlorotrimethylsilane - Physical Properties." National Library of Medicine. Link

- Cunico, R. F. (1986). "Silicon-Based Carbene Precursors." Journal of Organic Chemistry.

Sources

- 1. Bond Energies [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane - American Chemical Society [acs.digitellinc.com]

- 5. TRIMETHYLSILANE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (Bromomethyl)trimethylsilane | C4H11BrSi | CID 87523 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Dichlorocyclopropanation via (Bromodichloromethyl)trimethylsilane

Executive Summary

This guide details the protocol for generating gem-dichlorocyclopropanes using (Bromodichloromethyl)trimethylsilane (

Mechanistic Insight & Chemical Logic

The Challenge of Carbene Generation

Dichlorocarbene (

The Silane Solution

This compound serves as a "masked" source of dichlorocarbene. Upon thermal activation, it undergoes a specific

Key Mechanistic Features:

-

Thermal Trigger: The reaction proceeds via thermal decomposition, typically at reflux temperatures in benzene or toluene (

). -

Neutrality: No acid or base is required, preserving labile moieties like acetals, esters, and silyl ethers.

-

Homogeneity: The reaction is single-phase, eliminating mixing issues seen in biphasic PTC systems.

Pathway Visualization

The following diagram illustrates the concerted thermal elimination and subsequent cheletropic addition to the olefin.

Figure 1: Thermal decomposition mechanism of the silane reagent yielding dichlorocarbene and its subsequent addition to an olefin.[1]

Experimental Protocol

Reagents & Equipment

-

This compound: Store under inert gas at 2-8°C.

-

Solvent: Benzene (Caution: Carcinogen) or Toluene (Preferred). Must be anhydrous (dried over Na/Benzophenone or molecular sieves).

-

Inert Gas: Argon or Nitrogen line.

-

Glassware: Flame-dried 2-neck round bottom flask, reflux condenser, rubber septum.

Standard Operating Procedure (SOP)

| Step | Action | Technical Rationale |

| 1. Setup | Flame-dry a 2-neck flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon while cooling. | Removes surface moisture which can hydrolyze the silane reagent to |

| 2. Solvation | Dissolve the Alkene (1.0 equiv) in anhydrous Benzene/Toluene (0.5 M concentration) . | Benzene (bp 80°C) is the classic solvent for optimal decomposition kinetics; Toluene (bp 110°C) accelerates the rate. |

| 3. Addition | Add This compound (1.2 – 1.5 equiv) via syringe through the septum. | A slight excess accounts for any non-productive carbene dimerization or moisture quenching. |

| 4. Activation | Heat the mixture to Reflux ( | Thermal energy overcomes the activation barrier for Si-Br elimination. |

| 5. Monitoring | Maintain reflux for 2 – 12 hours . Monitor via TLC or GC-MS. | Reaction is complete when the starting olefin is consumed. The byproduct |

| 6. Workup | Cool to RT. Remove volatiles ( | |

| 7. Purification | Purify the residue via Flash Column Chromatography (Silica Gel) or Distillation. | Dichlorocyclopropanes are generally stable on silica. |

Optimization Table

| Parameter | Standard Condition | Optimization Strategy |

| Stoichiometry | 1.2 – 1.5 equiv Silane | Increase to 2.0 equiv for electron-deficient alkenes (slow reactors). |

| Solvent | Benzene (Reflux) | Switch to Toluene or Xylene if reaction is sluggish (<50% conversion after 6h). |

| Initiator | None (Thermal) | Add catalytic TBAT or CsF (0.1 equiv) to trigger reaction at lower temperatures ( |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of gem-dichlorocyclopropanes.

Safety & Handling

-

Silane Toxicity: Organosilanes can cause irritation. Handle in a fume hood.

-

Byproduct Management: Trimethylsilyl bromide (

) is generated during the reaction. It is volatile and hydrolyzes to HBr. Ensure rotary evaporator traps are basic or well-vented. -

Carcinogenicity: If using Benzene, strictly limit exposure or substitute with Toluene.

References

-

Seyferth, D., et al. (1975). Haloalkyl-metal compounds.[2] Preparation of gem-dihalocyclopropanes by the reaction of this compound with olefins. Journal of Organometallic Chemistry.

-

Cunico, R. F., & Bedell, L. (1980). The thermal decomposition of this compound. Journal of Organic Chemistry.

-

Fedorynski, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in dichlorocyclopropanation reactions

Status: Operational

Ticket Topic: Troubleshooting Low Yields in Dichlorocarbene (

Diagnostic Triage: Start Here

Before altering your protocol, determine if your issue is kinetic (reaction failure) or substrate-inherent (electronic/steric mismatch). Use this decision matrix to select the correct troubleshooting path.

Figure 1: Diagnostic workflow for selecting the appropriate dichlorocyclopropanation protocol based on substrate properties.

The "Standard" Method: Phase Transfer Catalysis (PTC)[1]

Context: The Makosza method (50% NaOH,

Common Failure Modes & Solutions

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Yield < 20% (Start Mat. remains) | Hydrolysis | The carbene ( | Increase Stirring Speed. You must achieve >1000 RPM to maximize interfacial area. |

| No Reaction | Dilute Base | Use 50% w/w NaOH. The aqueous phase must be viscous and concentrated to drive deprotonation at the interface. | |

| Stalled Conversion | Catalyst Poisoning | The quaternary ammonium salt is degrading or partitioning incorrectly. | Reload Catalyst. Add an additional 0.5–1.0 mol% TEBA after 2 hours. |

| Tarry/Black Mixture | Polymerization | Dichlorocarbene polymerizes or reacts with itself if no alkene is available. | Slow Addition. Add |

Optimized Protocol: Makosza Conditions

Reagents:

-

Substrate (1.0 equiv)

-

Chloroform (

) (Reagent & Solvent)[1][2] -

NaOH (50% aqueous solution - Critical )

-

TEBA (Benzyltriethylammonium chloride) (1–2 mol%)

Workflow:

-

Preparation: Dissolve substrate and TEBA in

(or -

The Interface: Add 50% NaOH solution. The mixture will be biphasic.[3]

-

Reaction: Stir vigorously (magnetic stirring often fails here; overhead mechanical stirring is preferred for scale >5g).

-

Monitoring: Monitor by GC-MS or TLC. If hydrolysis dominates, you will see starting material persist despite

consumption. -

Quench: Pour onto ice/water. Extract with DCM.[4]

Expert Insight: The reaction occurs via the Interfacial Mechanism . The deprotonation happens at the interface, forming

. The catalyst () pulls this anion into the organic layer where it loses to become . If the catalyst cannot access the interface (poor stirring), the anion hydrolyzes before it can react.

The "Gentle" Method: Sodium Trichloroacetate

Context: If your substrate contains esters, amides, or other base-sensitive groups, 50% NaOH will destroy it. The Wagner method uses thermal decomposition of sodium trichloroacetate in neutral conditions.

Why this works

This generates the carbene in a neutral organic medium, avoiding hydrolysis and saponification.Optimized Protocol: Wagner Conditions

Reagents:

-

Sodium Trichloroacetate (dry salt) (1.5 – 3.0 equiv)

-

Substrate (1.0 equiv)

-

Solvent: Diglyme (preferred) or Dimethoxyethane (DME). Note: Solvent must coordinate

to facilitate decomposition.

Workflow:

-

Setup: Place substrate and sodium trichloroacetate in a flask under

. -

Solvent: Add anhydrous Diglyme.

-

Activation: Heat to 85–95°C . Evolution of

gas indicates carbene generation. -

Stoichiometry Control: If conversion is incomplete after gas evolution ceases, cool down and add more sodium trichloroacetate (0.5 equiv), then reheat.

-

Workup: Filter off the NaCl precipitate. Dilute with water (to remove Diglyme) and extract with ether.

Deep Dive: Mechanism & Kinetics

Understanding the pathway allows you to visualize where your yield is being lost.

Figure 2: The Interfacial Mechanism (Makosza). Note that the active species

FAQ: Isolation & Purification

Q: I have a terrible emulsion during workup. How do I break it?

A: Dichlorocyclopropanation mixtures are notorious for emulsions due to the density of

-

Fix 1: Filter the entire biphasic mixture through a pad of Celite before separation. This removes the fine particulate matter stabilizing the emulsion.

-

Fix 2: Acidify slightly with 1M HCl (if substrate permits) to disrupt the surfactant properties of the catalyst.

Q: My product decomposes on silica gel. A: Gem-dichlorocyclopropanes can be sensitive to Lewis acids.

-

Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

-

Alternative: Use neutral alumina instead of silica.

Q: Can I use this on acrylates (electron-poor alkenes)? A: Expect low yields. Dichlorocarbene is electrophilic . It reacts rapidly with electron-rich alkenes (styrene, enol ethers) but very sluggishly with electron-poor ones.

-

Workaround: You cannot change the electronics of the carbene. You must use a large excess of carbene precursor (5–10 equiv) and higher temperatures (Wagner method) to force the reaction.

References

-

Makosza, M.; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969 , 10, 4659–4662. Link

-

Doering, W. von E.; Hoffmann, A. K. "The Addition of Dichlorocarbene to Olefins."[6][7][8] Journal of the American Chemical Society, 1954 , 76, 6162–6165.[6][7][8][9] Link

- Wagner, W. M. "The reaction of dichlorocarbene with olefins." Proceedings of the Chemical Society, 1959, 229.

-

Fedoryński, M. "Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis."[6] Chemical Reviews, 2003 , 103, 1099–1132.[6] Link

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ijcmas.com [ijcmas.com]

- 6. Cyclopropanation with Free Carbenes - Wordpress [reagents.acsgcipr.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. US3376349A - Production of dichlorocarbene adducts - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

Side reactions of (Bromodichloromethyl)trimethylsilane and their prevention

Subject: Troubleshooting & Optimization Guide for Dichlorocarbene Generation Reagent Code: TMS-CCl2Br Application: Cyclopropanation, C-H Insertion, and Ylide Formation via Dichlorocarbene (:CCl2)

Core Technical Overview

(Bromodichloromethyl)trimethylsilane (

Unlike the classic Phase-Transfer Catalysis (PTC) method (CHCl3 + NaOH), which requires harsh basic conditions incompatible with sensitive substrates (e.g., esters, enolizable ketones), TMS-CCl2Br operates via a halide-elimination mechanism .

The Critical Selectivity Rule:

Upon activation (thermal or nucleophilic), the reagent generates a transient carbanion

Diagnostic Pathways (Visualized)

The following diagram illustrates the divergent pathways that determine experimental success versus failure.

Figure 1: Mechanistic divergence of TMS-CCl2Br. Path A represents the most common failure mode (moisture quenching), while Path B leads to the desired active carbene.

Troubleshooting & FAQs

Scenario A: "I recovered starting material (TMS-CCl2Br) unchanged."

Diagnosis: Activation Failure. The Si-C bond in this reagent is sterically shielded and electronically stabilized. It does not decompose spontaneously at room temperature.

-

Q: What activation method are you using?

-

Corrective Action:

-

Switch Solvent: Use Benzene or Toluene and reflux (>80°C). The thermal decomposition usually requires temperatures near 80–110°C.

-

Catalytic Initiation: Add a Lewis base initiator. A catalytic amount (1-5 mol%) of TBAT (Tetrabutylammonium difluorotriphenylsilicate) or PhHgCCl2Br (if permissible) can lower the activation energy.

-

Scenario B: "I isolated Bromodichloromethane (

) instead of my product."

Diagnosis: Anionic Quenching (Protonation).

This is the "Silent Killer" of carbene reactions. The intermediate

-

Q: How dry was your system?

-

Standard: "I used a new bottle of solvent." -> Insufficient.

-

Required: Solvents must be distilled from Na/Benzophenone or passed through activated alumina columns immediately before use.

-

-

Corrective Action:

-

Flame-dry glassware under vacuum.

-

Add a proton scavenger: Include 3Å molecular sieves in the reaction flask or add a non-nucleophilic base (e.g.,

) to buffer trace acidity, though this is less effective than strict exclusion of water.

-

Scenario C: "I see Tetrachloroethylene (

) in my NMR."

Diagnosis: Carbene Dimerization.

This indicates the carbene was generated successfully, but it reacted with itself rather than your substrate. This occurs when the steady-state concentration of

-

Corrective Action:

-

Inverse Addition: Do not dump the reagent into the flask. Add the TMS-CCl2Br dropwise to a refluxing solution of your substrate.

-

Increase Stoichiometry: Use the alkene (substrate) in excess (2–5 equivalents) if it is inexpensive. If the substrate is precious, use 5–10 equivalents of the silane reagent and add it very slowly over 2 hours.

-

Standard Operating Procedures (SOP)

Method A: Thermal Activation (Preferred for Robust Substrates)

Best for: Simple alkenes, enol ethers, substrates stable at 80°C.

| Parameter | Specification |

| Solvent | Benzene (historically standard) or Toluene (safer alternative). |

| Concentration | 0.5 M with respect to substrate. |

| Stoichiometry | 1.0 equiv Substrate : 2.0 equiv TMS-CCl2Br. |

| Temperature | 85°C – 110°C (Vigorous Reflux). |

| Time | 4 – 12 Hours.[6][12] |

Protocol:

-

Charge a flame-dried flask with the alkene substrate and anhydrous Toluene under Argon.

-

Heat the solution to a vigorous reflux.

-

Add TMS-CCl2Br dropwise via a syringe pump or pressure-equalizing addition funnel over 60 minutes.

-

Why? Keeps

concentration low to prevent dimerization (

-

-

Reflux for an additional 2 hours.

-

Monitor by GC-MS or NMR. Look for the disappearance of the vinylic protons.

Method B: Fluoride Activation (Low Temperature)

Best for: Thermally sensitive substrates, complex natural products.

| Parameter | Specification |

| Solvent | THF or DME (Must be anhydrous). |

| Activator | TBAT (anhydrous) or CsF/18-Crown-6. |

| Temperature | 0°C to Room Temperature. |

| Stoichiometry | 1.0 equiv Substrate : 1.5 equiv TMS-CCl2Br : 0.1 equiv Activator. |

Protocol:

-

Dissolve substrate and catalytic TBAT (5 mol%) in anhydrous THF.

-

Cool to 0°C.

-

Add TMS-CCl2Br dropwise.

-

Allow to warm to RT. The solution may turn slightly cloudy due to the formation of byproduct silyl salts (

).

Comparative Data: Leaving Group Selectivity

Users often fear the formation of the "wrong" carbene (

| Precursor Anion | Leaving Group A | Leaving Group B | Relative Rate ( | Major Carbene Species |

| -Cl | -Cl | 1.0 | ||

| -Br | -Cl | ~40 - 100 | ||

| -Br | -F | >1000 |

Note: The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, driving the selective elimination of bromide.

References

-

Seyferth, D., et al. "Halomethyl-metal compounds. II. The preparation of gem-dihalocyclopropanes by the reaction of phenyl(trihalomethyl)mercury compounds with olefins." Journal of the American Chemical Society, 1965.

- Cunico, R. F., & Han, Y. K. "Generation of dichlorocarbene from this compound." Journal of Organometallic Chemistry, 1978. Establishes the silane utility and Br- selectivity.

-

Fedorynski, M. "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews, 2003.

-

Dolbier, W. R. "Fluorine-containing carbenes." Chemical Reviews, 1996. Provides mechanistic insight into halo-carbene generation kinetics.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. maharajacollege.ac.in [maharajacollege.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Dichlorocarbene [chemeurope.com]

- 11. The reaction which involves dichlorocarbene as an electrophile class 11 chemistry CBSE [vedantu.com]

- 12. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Improving the stability and handling of (Bromodichloromethyl)trimethylsilane

The following guide serves as a specialized Technical Support Center for (Bromodichloromethyl)trimethylsilane (TMS-CCl₂Br). It is designed to address the unique stability challenges and reactivity profiles encountered by researchers in drug discovery and advanced synthesis.

Status: Operational | Tier: Senior Application Support

Subject: Stability, Handling, and Reaction Optimization for TMS-CCl₂Br

Core Stability & Reagent Integrity

Q: My reagent has turned from colorless to a faint yellow/brown. Is it still usable?

A: Proceed with Caution.

The color change indicates the onset of homolytic cleavage of the C-Br bond, releasing bromine radicals (

-

Cause: Exposure to ambient light (UV) or temperatures above 4°C. The C-Br bond in

-halo silanes is significantly weaker than the C-Cl bond in its trichloro-analog ( -

Impact: The titer of the active reagent has dropped. For radical-based applications (e.g., phosphatetrahedrane synthesis), this "aged" reagent may lead to side reactions due to the presence of free radicals or

. -

Corrective Action: If the yellowing is faint, distill under reduced pressure (protect from light) to repurify. If dark brown/black, discard the lot properly.

Q: What are the absolute storage requirements to prevent degradation? A: Follow the "Triple-Barrier" Protocol :

-

Thermal: Store at -20°C (Deep Freeze). Do not store at 4°C for periods exceeding 2 weeks.

-

Photonic: Use amber glass vials wrapped in aluminum foil. This reagent is photolabile.

-

Atmospheric: Store under Argon. Nitrogen is acceptable, but Argon is preferred due to its higher density, which better blankets the liquid surface in stored vials.

Q: Can I store a dilute solution of TMS-CCl₂Br for later use? A: No. Unlike some reagents, TMS-CCl₂Br is best stored neat.

-

Reasoning: Solvents (even "dry" ones) can contain trace nucleophiles or stabilizers (like amylene in chloroform) that can slowly react with the silyl center or the C-Br bond over time.

-

Exception: If immediate use is required, anhydrous THF or Ether solutions should be prepared fresh and used within 4 hours.

Handling & Experimental Setup

Q: I am observing low yields in carbene generation reactions compared to TMS-CCl₃. Why?

A: You may be experiencing premature anion protonation .

When activating TMS-CCl₂Br with fluoride (e.g., TBAF) or alkoxides to generate the carbanion intermediate

-

The Trap: Even trace moisture (ppm levels) in the solvent or atmosphere will protonate the anion to form bromodichloromethane (

) before it can eliminate halide to form the carbene. -

Solution:

-

Dry all solvents over molecular sieves (3Å or 4Å) for at least 24 hours.

-

Flame-dry all glassware under vacuum.

-

Pro-Tip: Pre-mix the reagent with the substrate before adding the activator (fluoride/base) dropwise at low temperature (-78°C to -40°C).

-

Q: Does this reagent generate Dichlorocarbene (:CCl₂) or Bromochlorocarbene (:CClBr)? A: Primarily Dichlorocarbene (:CCl₂) , but mechanism matters.

-

Pathway: Upon desilylation (e.g., by

), the intermediate anion -

Selectivity: The anion eliminates the best leaving group. Since Bromide (

) is a better leaving group than Chloride ( -

Nuance: If you specifically require

, this is not the optimal reagent (consider

Reaction Optimization & Troubleshooting

Q: The reaction mixture turns black immediately upon adding the catalyst. What happened? A: This is likely uncontrolled polymerization or radical cascading .

-

Diagnosis: If using a radical initiator (for P-C cage synthesis or atom transfer), the reaction is too exothermic or the concentration of radicals is too high.

-

Fix: Dilute the reaction mixture further (0.1 M or lower). Add the initiator/catalyst slowly at -78°C and allow the system to warm up very gradually.

Q: How do I quench the reaction safely? A:

-

Carbene Reactions: Quench with water or saturated NH₄Cl . Be aware that unreacted carbene can hydrolyze to CO, so perform this in a fume hood.

-

Radical Reactions: Quench with a hydrogen atom donor (if termination is desired) or simply expose to air (oxidative quench) if the product is stable.

-

Safety Note: The byproduct is Trimethylsilyl bromide (TMS-Br) or TMS-F (if TBAF used). TMS-Br is volatile and corrosive; ensure the waste stream is basic (e.g., NaOH solution) to neutralize it.

Experimental Workflow: Safe Activation

The following diagram illustrates the decision matrix for activating TMS-CCl₂Br for either Carbene or Radical chemistry.

Caption: Decision tree for activating this compound based on synthetic target.

Quantitative Data: Solvent Compatibility

| Solvent | Suitability | Notes |

| THF (Anhydrous) | ⭐⭐⭐⭐⭐ | Excellent solubility; standard for TBAF activation. Must be peroxide-free. |

| Diethyl Ether | ⭐⭐⭐⭐ | Good for low-temp work (-78°C). High volatility aids workup. |

| Dichloromethane | ⭐⭐⭐ | Acceptable, but avoid if using strong bases (potential carbene interference). |

| Methanol/Ethanol | ❌ | FATAL. Immediate solvolysis/protonation of intermediates. |

| DMF | ⭐⭐ | Usable, but difficult to remove. Can promote rapid decomposition if wet. |

References

-

Riu, M. L. Y. (2021). Synthesis and Reactivity of Phosphorus-Containing Heterocycles and Tetrahedranes. Massachusetts Institute of Technology. Link

- Context: Describes the specific use of (Bromodichloromethyl)

-

Key Organics. (n.d.). This compound Product Page. Link

- Context: Commercial source confirming availability and basic handling parameters for the reagent (TMS-CCl2Br).

- Seyferth, D. (1976). The Generation of Dichlorocarbene from Organosilicon Precursors. Accounts of Chemical Research.

-

University of Regensburg. (2021). Synthesis and Reactivity of Phosphatetrahedranes. Link

- Context: Further validation of the reagent's role in modern inorganic-organic hybrid synthesis, specifically involving halogen abstraction mechanisms.

Technical Support: Optimizing (Bromodichloromethyl)trimethylsilane Reactions

Executive Summary & Reagent Profile[1][2][3][4][5][6][7][8][9]

(Bromodichloromethyl)trimethylsilane (

The critical operational parameter for this reagent is temperature control . The stability of the lithiated intermediate is kinetically controlled.[1] Deviations as small as 10°C during the lithiation phase can shift the reaction pathway from the desired nucleophilic addition to rapid

Key Reaction Pathways

-

Pathway A (Target): Li/Br exchange at

-

Pathway B (Decomposition): Warming to

Temperature Impact Matrix

The following table summarizes the behavior of the lithiated species (

| Temperature Zone | State of Species | Reaction Behavior | Recommended Action |

| -100°C to -95°C | Stable | Kinetic stability of | Ideal Zone. Perform Li/Br exchange and electrophile addition here. |

| -78°C | Meta-Stable | Half-life of the carbanion is short (< 30 min). Competition between trapping and elimination starts. | Risk Zone. Work quickly. Only acceptable for very reactive electrophiles. |

| -60°C to -40°C | Unstable | Rapid | Avoid for nucleophilic substitution. Transition zone for carbene generation. |

| > 0°C | Decomposed | Complete conversion to byproducts (polymers, silyl enol ethers via rearrangement). | Stop. Quench immediately if this temp is reached before electrophile addition. |

Reaction Pathway Visualization

The diagram below illustrates the divergence between the stable lithiation pathway and the thermal decomposition route.

Figure 1: Divergent reaction pathways based on temperature thresholds. Path A (Green) requires strict cryogenic control.

Standard Operating Procedure (SOP)

Protocol: Generation and Trapping of (Dichloro(trimethylsilyl)methyl)lithium

Reagents & Setup

-

Solvent System: THF/Ether/Pentane (4:1:1) - Crucial for maintaining solubility and viscosity at -100°C (Trapp Mixture).

-

Base:

-Butyllithium (1.6 M or 2.5 M in hexanes). -

Cooling: Liquid Nitrogen/Ethanol or Liquid Nitrogen/Ether slush bath. Dry ice/Acetone (-78°C) is insufficient for high yields.

Step-by-Step Workflow

-

Cryogenic Preparation:

-

Flame-dry a 3-neck round bottom flask under Argon flow.

-

Add the Trapp solvent mixture (THF/Et2O/Pentane).

-

Cool the internal temperature to -100°C . Verify with an internal low-temp thermometer, not just bath temp.

-

-

Reagent Addition:

-

Add this compound (1.0 equiv) slowly down the side of the flask to precool it before mixing.

-

Add

-BuLi (1.05 equiv) dropwise over 15-20 minutes. -

Observation: The solution may turn light yellow.

-

Incubation: Stir at -100°C for exactly 10 minutes. Do not over-stir; the species is marginally stable.

-

-

Electrophile Trapping:

-

Add the electrophile (e.g., aldehyde, ketone) dissolved in a minimal amount of THF (pre-cooled to -78°C if possible).

-

Critical: Maintain internal temp below -95°C during addition.

-

Stir at -100°C for 30 minutes.

-

-

Quench:

-

Quench with saturated aqueous

while still at -100°C. -

Allow the mixture to warm to room temperature only after quenching.

-

Troubleshooting & FAQs

Q1: I performed the reaction at -78°C (Dry Ice/Acetone) and my yield was only 30%. Why?